N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-15-3-8-18(25-15)26(22,23)19-9-10-20-11-13-21(14-12-20)16-4-6-17(24-2)7-5-16/h3-8,19H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZIYHXVLXTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The thiophene sulfonamide moiety is then introduced via sulfonation reactions using appropriate sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. The following are some key areas where this compound has shown potential:
Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression by acting on 5-HT receptors .
Anticancer Properties
The sulfonamide moiety in the compound is associated with anticancer activity. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through enzyme inhibition .
Antimicrobial Effects
Sulfonamides are well-known for their antibacterial properties. This compound's structure suggests potential efficacy against bacterial infections, possibly through inhibition of folic acid synthesis, a pathway critical for bacterial growth .
Neuropharmacological Applications
Given its piperazine core, this compound may also have neuropharmacological applications beyond antidepressant effects, potentially influencing anxiety and psychotic disorders through modulation of dopamine and serotonin receptors .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives found that modifications similar to those in N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide led to significant improvements in depressive-like behaviors in animal models. The study highlighted the importance of the methoxy group in enhancing receptor affinity .
Case Study 2: Anticancer Activity
In vitro studies on sulfonamide derivatives showed that compounds structurally related to this compound exhibited potent cytotoxicity against various cancer cell lines. The research emphasized the role of the sulfonamide group in enhancing the anticancer properties by targeting specific cellular pathways involved in tumor growth .
Case Study 3: Antimicrobial Studies
Research evaluating the antimicrobial activity of sulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that structural features such as the piperazine ring and sulfonamide group are crucial for their antibacterial efficacy .
Mechanism of Action
The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) or ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways . This modulation can lead to changes in cellular signaling, gene expression, and ultimately, physiological responses .
Comparison with Similar Compounds
Compound 863558-54-7 (N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide)
- Key Differences : The piperazine substituent here is 4-ethylpiperazine, and the ethyl chain includes a pyridin-3-yl group.
- The pyridinyl moiety may enhance solubility but reduce blood-brain barrier permeability compared to the methoxyphenyl group in the target compound .
N-(2-Methoxyphenyl)-5-methylthiophene-2-carboxamide
- Key Differences : Replaces the sulfonamide with a carboxamide and substitutes the piperazine-ethyl chain with a 2-methoxyphenyl group.
- Implications : Carboxamides lack the acidic proton of sulfonamides, reducing hydrogen-bonding capacity. This structural change may decrease target engagement in sulfonamide-specific enzymes like carbonic anhydrases .
Piperazine-Containing Sulfonamides
Phenylthiazolyl Benzenesulfonamides (e.g., 5a–5e from )
- Key Differences : Feature a thiazole ring instead of thiophene and a benzenesulfonamide group.
- However, the thiophene sulfonamide in the target compound could provide improved metabolic stability due to reduced aromatic oxidation .
BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide)
- Key Differences : Incorporates a thiazole carboxamide, pyrimidine, and hydroxyethyl-piperazine.
- Implications : The hydroxyethyl group on piperazine enhances hydrophilicity, which may improve solubility but limit membrane permeability compared to the methoxyphenyl group in the target compound .
Inferred Structure-Activity Relationships (SAR)
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure that combines a piperazine moiety with a thiophene sulfonamide. Its molecular formula is , with a molecular weight of approximately 320.4 g/mol. The presence of both methoxy and sulfonamide groups contributes to its biological properties.
Antimicrobial Activity
Antibacterial Effects
this compound has demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 31.2 - 62.5 μg/mL |
| Escherichia coli | 62.5 - 125 μg/mL |
| Pseudomonas aeruginosa | 125 - 250 μg/mL |
The compound exhibits bactericidal activity, inhibiting protein synthesis pathways, which is crucial for bacterial growth and replication . Furthermore, it has shown moderate-to-good antibiofilm activity against MRSA, with minimum biofilm inhibitory concentration (MBIC) values indicating its potential use in treating biofilm-associated infections .
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity against Candida species. The results indicate moderate antifungal effects, with MIC values ranging from 62.5 to 125 μg/mL, suggesting that while effective against certain fungi, its potency is lower compared to established antifungal agents like nystatin .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| A431 (skin cancer) | <10 |
| Jurkat (T-cell leukemia) | <10 |
The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression in cancer cells, highlighting its potential as an anticancer agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. Research indicates that the methoxy group enhances lipophilicity, facilitating cell membrane penetration, while the piperazine ring contributes to receptor binding affinity .
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of this compound, which revealed that modifications in the thiophene and piperazine moieties significantly influenced biological activity. For instance, derivatives with different substituents on the phenyl ring exhibited varied antibacterial potency, emphasizing structure-activity relationships (SAR) in drug development .
Q & A
Q. Characterization :
- NMR : Analyze and NMR to confirm the piperazine ethyl linkage (δ 2.5–3.5 ppm for –CH–N–) and sulfonamide protons (δ 7.2–7.8 ppm for thiophene protons) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] peak) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Basic Question: How do key structural features (e.g., piperazine, sulfonamide) influence its spectroscopic identification?
Answer:
- Piperazine ring : The N–CH–CH–N protons resonate as multiplet clusters in NMR (δ 2.4–3.0 ppm), while the 4-methoxyphenyl group shows a singlet for the methoxy protons at δ 3.7–3.8 ppm .
- Sulfonamide group : The –SO–NH– proton appears as a broad singlet (δ 6.5–7.0 ppm) in DMSO-d, and IR spectroscopy confirms S=O stretches at 1150–1350 cm .
- Thiophene ring : The 5-methyl substitution is confirmed by a downfield shift (δ 2.4 ppm for –CH) and distinct aromatic proton splitting patterns in NMR .
Advanced Question: How can structure-activity relationship (SAR) studies optimize its biological activity?
Answer:
- Piperazine modifications : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulkier substituents to assess binding affinity to serotonin/dopamine receptors .
- Sulfonamide variations : Introduce electron-withdrawing groups (e.g., –CF) on the thiophene ring to enhance metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
- Linker optimization : Test ethyl vs. propyl linkers to evaluate conformational flexibility and target engagement using molecular docking (e.g., with 5-HT receptor models) .
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Validate activity via in vitro assays (e.g., radioligand binding for receptor affinity) .
Advanced Question: How to resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50}50 values)?
Answer:
Purity verification : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities (e.g., residual solvents) .
Assay standardization : Use uniform protocols (e.g., cell lines, incubation times) across labs. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
Solubility considerations : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% v/v) to avoid solvent interference .
Data normalization : Include positive/negative controls (e.g., known receptor agonists/antagonists) to calibrate assay outputs .
Advanced Question: What experimental designs are recommended for assessing in vivo efficacy and selectivity?
Answer:
- Animal models : Use rodent models (e.g., forced swim test for antidepressant activity) with dose ranges based on in vitro IC values (e.g., 10–50 mg/kg) .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after oral/intravenous administration to correlate exposure with efficacy .
- Off-target profiling : Screen against related receptors (e.g., adrenergic, histaminergic) to assess selectivity. Use tissue homogenates for receptor density quantification .
Advanced Question: How can computational modeling guide the optimization of its drug-like properties?
Answer:
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with 5-HT or D receptors) to identify critical hydrogen bonds/π-π interactions .
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition risks by modifying electron-rich moieties .
- Free energy perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
